molecular formula C24H20INO5 B13131930 Fmoc-L-2-Iodotyrosine

Fmoc-L-2-Iodotyrosine

Cat. No.: B13131930
M. Wt: 529.3 g/mol
InChI Key: UAVWFAFIRLEPJJ-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-2-Iodotyrosine is a halogenated aromatic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an iodine atom attached to the tyrosine residue. This compound is widely used in peptide synthesis and various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-2-Iodotyrosine typically involves a two-step process starting from commercially available Fmoc-Tyr(tBu)-OH. The first step involves the iodination of Fmoc-Tyr(tBu)-OH using bis(pyridine)iodinium tetrafluoroborate (IPy2BF4) as the iodinating agent. This reaction is carried out under mild conditions to ensure the selective introduction of the iodine atom .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of automated peptide synthesizers and advanced purification techniques ensures the efficient production of this compound .

Scientific Research Applications

Chemistry

Fmoc-L-2-Iodotyrosine is used as a building block in the synthesis of complex peptides and proteins.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The presence of the iodine atom allows for the incorporation of radiolabels, enabling the tracking and imaging of biomolecules .

Medicine

Its ability to undergo various chemical modifications makes it a valuable tool in the design of novel therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of Fmoc-L-2-Iodotyrosine involves its ability to undergo various chemical reactions, facilitating the synthesis of complex molecules. The Fmoc protecting group ensures the selective protection of the amino group, allowing for controlled chemical modifications. The iodine atom serves as a reactive site for further functionalization .

Properties

Molecular Formula

C24H20INO5

Molecular Weight

529.3 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2-iodophenyl)propanoic acid

InChI

InChI=1S/C24H20INO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m0/s1

InChI Key

UAVWFAFIRLEPJJ-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)O)I)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)O)I)C(=O)O

Origin of Product

United States

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